molecular formula C10H12INO B13460822 (6-Iodochroman-2-yl)methanamine

(6-Iodochroman-2-yl)methanamine

Cat. No.: B13460822
M. Wt: 289.11 g/mol
InChI Key: DHOBJGMIFUXLTM-UHFFFAOYSA-N
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Description

(6-Iodochroman-2-yl)methanamine is a heterocyclic compound featuring a chroman core (a benzopyran moiety) substituted with an iodine atom at the 6-position and a methanamine group at the 2-position. The iodine substituent likely enhances molecular weight (compared to non-halogenated analogs) and may influence lipophilicity, electron density, and receptor-binding interactions .

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

(6-iodo-3,4-dihydro-2H-chromen-2-yl)methanamine

InChI

InChI=1S/C10H12INO/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9H,1,3,6,12H2

InChI Key

DHOBJGMIFUXLTM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)I)OC1CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine typically involves the iodination of a benzopyran precursor followed by the introduction of the methanamine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the benzopyran ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran oxides, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

Chemistry

In chemistry, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its structural similarity to natural benzopyrans. It can be used in studies related to enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom in the structure can form halogen bonds with target molecules, enhancing its binding affinity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chroman-Based Methanamine Derivatives

(6-Methoxychroman-3-yl)methanamine (CAS 203987-26-2)
  • Structure : Methoxy group at position 6; methanamine at position 3.
  • Key Differences :
    • Substitution Position: The methanamine group at position 3 (vs. position 2 in the target compound) alters steric and electronic interactions.
    • Substituent Type: Methoxy (electron-donating) vs. iodo (electron-withdrawing, bulky).
  • Implications : The 6-methoxy group may enhance solubility compared to iodine but reduce electrophilic reactivity. Position 3 substitution might favor different binding orientations in receptor targets .
(6-Chlorochroman-2-yl)methanamine (Hypothetical)
  • Structure : Chlorine at position 6; methanamine at position 2.
  • Comparison: Size/Electronegativity: Chlorine (smaller, electronegative) vs. iodine (larger, polarizable).

Heterocyclic Methanamine Derivatives with Halogen Substituents

(6-Chloro-1,3-benzothiazol-2-yl)methanamine (CAS 50739-36-1)
  • Structure : Chlorine at position 6; methanamine on benzothiazole.
  • Key Data : Molecular weight = 198.67 g/mol; density = 1.388 g/cm³ .
  • Comparison :
    • Core Heterocycle : Benzothiazole (aromatic, sulfur-containing) vs. chroman (oxygen-containing).
    • Bioactivity : Benzothiazole derivatives often exhibit antimicrobial or kinase-inhibitory activities, whereas chroman analogs may target neurological receptors (e.g., dopamine D3R) .
(5-Bromopyridin-2-yl)methanamine ()
  • Structure : Bromine at pyridine position 5; methanamine at position 2.
  • Synthetic Relevance: Used in Sonogashira coupling and cyanation reactions, suggesting the target iodo compound could undergo similar palladium-mediated transformations .
  • Substituent Impact : Bromine’s moderate size and reactivity may differ from iodine in cross-coupling efficiency and metabolic stability .

Substituted Indole and Tryptamine Analogs

2-(6-Methoxy-1H-indol-3-yl)ethanamine (6-Methoxytryptamine)
  • Structure : Methoxy at indole position 6; ethanamine at position 3.
  • Key Data : Molecular weight = 206.24 g/mol; targets serotonin receptors .
  • Comparison :
    • Backbone Flexibility : Ethylamine linker vs. methanamine directly attached to chroman.
    • Substituent Effects : Methoxy groups in indoles enhance receptor affinity but reduce metabolic stability compared to halogens .

Structure–Activity Relationship (SAR) Trends

Substituent Position and Linker Length

  • Position 2 vs. 3 in Chroman : Methanamine at position 2 (target compound) may favor interactions with flat binding pockets (e.g., enzymes), while position 3 substitution could optimize binding to G-protein-coupled receptors (GPCRs) .
  • Linker Optimization : In carbazole derivatives, a four-carbon linker between the methanamine and aromatic core maximized D3R selectivity over D2R .

Halogen Effects

  • Iodine vs. Chlorine/Bromine :
    • Electron Density : Iodine’s polarizability may stabilize charge-transfer interactions in enzyme active sites.
    • Steric Hindrance : Larger iodine could limit binding to tight pockets but enhance selectivity for larger receptors .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • Methanamine Solubility : Methylamine derivatives show temperature-dependent solubility in polar solvents (e.g., DMF, pyridine) .

Metabolic Stability

  • Halogen vs. Methoxy : Iodine’s lower metabolic lability compared to methoxy groups may prolong half-life but increase risk of bioaccumulation .

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